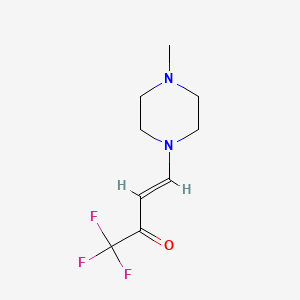

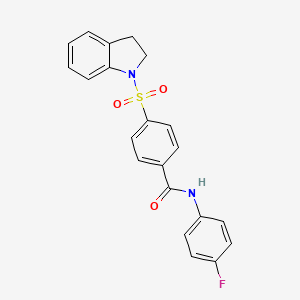

![molecular formula C19H17N3O3S B2510295 1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-48-3](/img/structure/B2510295.png)

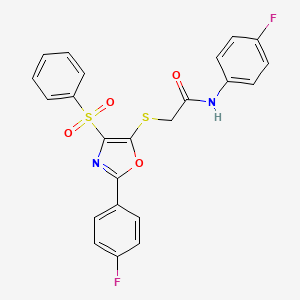

1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar indole compounds has been described in the literature. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as 2-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamide:

Pharmaceutical Applications

This compound, due to its indole structure, is of significant interest in pharmaceutical research. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The specific structure of this compound suggests potential as a lead molecule in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Catalysis

Indole derivatives, including this compound, have been explored for their catalytic properties. They can act as ligands in metal-catalyzed reactions, facilitating various organic transformations. This compound’s unique structure may enhance its ability to stabilize transition states and improve reaction efficiencies in catalytic processes .

Material Science

The structural complexity and stability of this compound make it a candidate for material science applications. Indole-based compounds are investigated for their potential in creating organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. The sulfonamide group in this compound could contribute to its electronic properties, making it useful in developing new materials for electronic devices .

Biological Probes

This compound can be used as a biological probe due to its ability to interact with various biomolecules. Indole derivatives are often used in fluorescence-based assays to study protein-ligand interactions, enzyme activities, and cellular processes. The presence of the pyridine and sulfonamide groups may enhance its binding affinity and specificity for certain biological targets .

Synthetic Chemistry

In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its indole core is a versatile scaffold that can be functionalized at multiple positions, allowing for the creation of a wide range of derivatives with potential applications in medicinal chemistry, agrochemicals, and materials science .

Electrochemical Applications

The electrochemical properties of indole derivatives make them suitable for applications in sensors and energy storage devices. This compound’s structure, particularly the sulfonamide group, may enhance its electrochemical stability and conductivity, making it a promising candidate for developing new electrochemical sensors or components for batteries and supercapacitors .

Environmental Chemistry

Indole derivatives are also explored for their potential in environmental chemistry. They can be used in the development of new materials for pollutant detection and removal. The unique structure of this compound may allow it to interact with specific environmental contaminants, making it useful in water purification and soil remediation technologies .

Agricultural Chemistry

In agricultural chemistry, indole derivatives are studied for their potential as plant growth regulators and pesticides. This compound’s structure suggests it could be modified to enhance its activity against specific pests or to promote plant growth, contributing to more sustainable agricultural practices .

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Synthesis, characterization, and electrocatalytic activity of bis NNN pincer complexes.

Wirkmechanismus

Target of Action

Similar compounds with an indole nucleus have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often by binding to a specific site on the target molecule, which can lead to changes in the target’s activity .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, often by modulating the activity of key enzymes or receptors within these pathways .

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and how it is metabolized within the body .

Eigenschaften

IUPAC Name |

1-ethyl-N-(6-methylpyridin-2-yl)-2-oxobenzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-3-22-15-10-11-16(13-7-5-8-14(18(13)15)19(22)23)26(24,25)21-17-9-4-6-12(2)20-17/h4-11H,3H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPCHJKBZJTSRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC(=N4)C)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

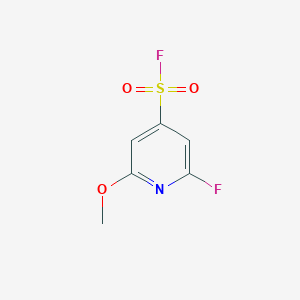

![1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide](/img/structure/B2510220.png)

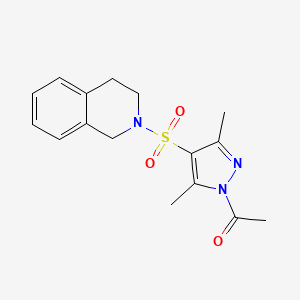

![N-(2-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2510223.png)

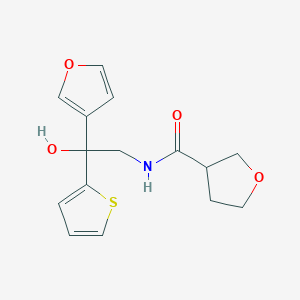

![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2510234.png)